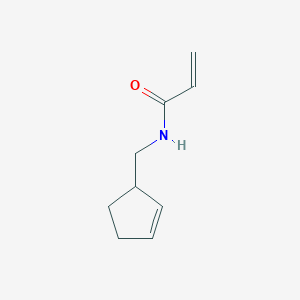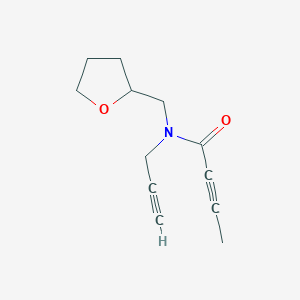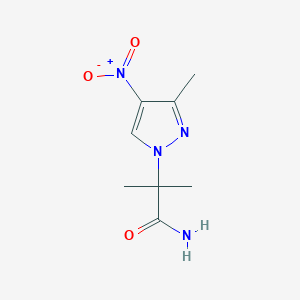![molecular formula C12H11ClF3N3O4 B2487748 5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid CAS No. 400080-44-6](/img/structure/B2487748.png)
5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemically complex molecules with potential applications in various fields due to their unique structure and properties. The synthesis and analysis of such compounds are crucial for understanding their behavior and potential applications outside of pharmacology.
Synthesis Analysis
Synthesis of similar complex molecules often involves multistep reactions, starting from basic precursors like levulinic acid through esterification, bromination, and reaction with potassium phthalimide, followed by acidolysis for the synthesis of related compounds (Lin Yuan, 2006). Another method involves electrosynthesis, which has shown effectiveness in synthesizing related compounds with high purity and yield (A. Konarev, E. A. Lukyanets, V. M. Negrimovskii, 2007).
Molecular Structure Analysis
The molecular structure of complex molecules is often elucidated using NMR spectroscopy and X-ray crystallography. These techniques provide detailed insights into the arrangement of atoms within the molecule and are critical for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Chemical reactions involving complex molecules can include N-amination, cycloaddition reactions, and reactions with cyclic amines to produce novel structures with unique properties (M. Bencková, A. Krutošíková, 1999). Understanding these reactions is crucial for the synthesis and functionalization of the compound.
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, solubility in various solvents, and stability, are important for their practical application and handling. These properties are often determined experimentally through a series of tests.
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents, stability under different conditions, and the compound's behavior in the presence of catalysts or under different temperatures, are essential for predicting its behavior in various environments and applications.
- Synthesis of 5-Amino-4-oxopentanoic Acid Hydrochloride by Lin Yuan (2006) Link.
- Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride by A. Konarev, E. A. Lukyanets, V. M. Negrimovskii (2007) Link.
- 5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides: Synthesis and Reactions by M. Bencková, A. Krutošíková (1999) Link.
Scientific Research Applications
Synthesis and Chemical Properties :
- The compound 5-Amino-4-oxopentanoic acid hydrochloride, which is structurally related to your compound of interest, has been synthesized from levulinic acid. This synthesis involves steps like esterification and bromination, yielding a product with an overall yield of 44% (Yuan, 2006).
- Preparation of isotopomers of 5-Amino-4-oxopentanoic acid, a precursor in biosynthesis of biologically active porphyrins, is described. These porphyrins are central to various biological processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Biochemical and Biological Applications :
- The compound has been used in the synthesis of various natural and nonnatural α-amino acids and their derivatives, demonstrating its utility as an intermediate in chemical synthesis (Burger et al., 1992).
- Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride was explored, investigating factors like cathode material and electrolysis conditions, which are crucial for the yield and quality of the synthesized product (Konarev et al., 2007).
- The compound plays a role in the identification of reactive groups in enzymes, as demonstrated by its reaction with rabbit muscle pyruvate kinase, indicating its potential in biochemical research (Chalkley & Bloxham, 1976).
Pharmacological Research :
- The compound was investigated as part of a molecule combining thromboxane A2 synthetase inhibition with prostaglandin endoperoxide receptor blockade, showing potential in pharmacological research (Clerck et al., 1989).
Industrial and Environmental Health :
- A case of poisoning by a similar compound, 5-amino-2-(trifluoromethyl)pyridine, highlighted the need for caution in industrial production due to its potential for respiratory tract absorption and toxicity (Tao et al., 2022).
properties
IUPAC Name |
5-[(Z)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O4/c13-7-4-6(12(14,15)16)5-18-10(7)11(17)19-23-9(22)3-1-2-8(20)21/h4-5H,1-3H2,(H2,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLLQGPXGIKQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=NOC(=O)CCCC(=O)O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)/C(=N/OC(=O)CCCC(=O)O)/N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)
![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)





![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)

![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)

